(R)-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate
Description
®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a thioacetate moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C11H13FO3S |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
methyl 2-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanylacetate |
InChI |
InChI=1S/C11H13FO3S/c1-15-11(14)7-16-6-10(13)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
PQZQQAHFANUAML-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)CSC[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
COC(=O)CSCC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate typically involves the reaction of 4-fluorophenyl compounds with hydroxyethyl and thioacetate groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), heat | 2-((2-(4-Fluorophenyl)-2-hydroxyethyl)thio)acetic acid | Precursor for amide coupling reactions |
| Basic hydrolysis | NaOH (aq), reflux | Sodium 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate | Water-soluble derivatives for drug formulation |
In basic conditions, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol. Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.
Thioether Oxidation
The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions .
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ | Acetic acid, 25°C | 2-((2-(4-Fluorophenyl)-2-hydroxyethyl)sulfinyl)acetic acid methyl ester | Sulfoxide (kinetically favored) |
| mCPBA | CH₂Cl₂, 0°C → RT | 2-((2-(4-Fluorophenyl)-2-hydroxyethyl)sulfonyl)acetic acid methyl ester | Sulfone (thermodynamic control) |
Mechanistic studies suggest that oxidation proceeds via a radical pathway in the presence of hydroperoxides. For example, H₂O₂ generates a hydroperoxy sulfide intermediate, which undergoes single-electron transfer (SET) steps to form disulfide by-products or stabilized sulfoxides . Phosphoric acid enhances this process by acting as a Brønsted acid and electron shuttle .
Nucleophilic Substitution at Thioether Sulfur
The thioether sulfur can act as a nucleophile or undergo alkylation reactions. For instance:
The reaction with methyl iodide demonstrates regioselectivity, where the thioether sulfur preferentially reacts over the hydroxyl group due to its higher nucleophilicity. BF₃·SMe₂ facilitates epoxide ring-opening by activating the electrophilic center, enabling thioether bond formation .
Hydroxy Group Functionalization
The secondary alcohol can be oxidized, esterified, or participate in hydrogen bonding:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane | 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)acetate methyl ester | Ketone formation confirmed by IR (C=O stretch at 1715 cm⁻¹) |
| Acylation | Acetic anhydride, pyridine | 2-((2-(4-Fluorophenyl)-2-acetoxyethyl)thio)acetate methyl ester | Improved lipophilicity for membrane permeability studies |
Intramolecular hydrogen bonding between the hydroxyl and thioether groups stabilizes transition states during oxidation, as observed in crystallographic studies .
Radical-Mediated Reactions
Under radical initiators (e.g., AIBN), the compound participates in chain-transfer reactions:
This reactivity is exploited in polymer chemistry to modify material properties .
Key Research Findings
-
Stereochemical Integrity : The (R)-configuration at the hydroxyethyl center remains intact during most reactions unless harsh acidic conditions are used.
-
Biological Relevance : Sulfoxide derivatives show enhanced binding to kinase targets due to dipole interactions with active-site residues .
-
Scalability : Thioether alkylation with methyl iodide achieves >90% yield under optimized conditions, making it suitable for industrial-scale synthesis .
These reactions underscore the compound’s versatility in medicinal chemistry and materials science, particularly in designing prodrugs or bioactive conjugates.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- (R)-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate serves as an intermediate in the synthesis of various bioactive compounds. Its chiral nature enhances the specificity and efficacy of drugs developed from it.
- The compound can be modified to create derivatives with improved pharmacological profiles, making it crucial for developing new therapeutic agents.
-
Interaction Studies :
- Research on the interaction of this compound with biological targets is essential for understanding its pharmacodynamics and potential side effects. Such studies help in assessing its safety and efficacy in clinical applications.
-
Case Study: Anticancer Compounds :
- Similar compounds have shown promise in anticancer applications due to their ability to target specific cellular pathways. For instance, derivatives of this compound may exhibit similar properties, warranting further investigation into their potential as anticancer agents.
Cosmetic Applications
- Topical Formulations :
- Stability Studies :
Mechanism of Action
The mechanism of action of ®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different functional groups attached.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups but different aromatic or aliphatic groups attached.
Thioacetate derivatives: Compounds with thioacetate groups but different substituents on the aromatic ring.
Uniqueness
®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
(R)-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a methyl ester, a thioether, and a hydroxyethyl group with a para-fluorophenyl moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₃F O₃S
- CAS Number : 2586127-40-2
The compound's structure is characterized by:
- A chiral center that enhances biological activity.
- A methyl ester group that may influence solubility and bioavailability.
- A thioether linkage , which can affect the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential applications in pharmaceuticals.
Pharmacological Profiles
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly in inhibiting viral polymerases. For instance, studies indicate that compounds with similar thioether structures exhibit significant inhibitory effects on the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC₅₀ values below 35 μM .
- Cytotoxicity : Preliminary evaluations suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values in the range of 20-30 μM against hepatocellular carcinoma cell lines .
- Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways. Inhibitory assays against Src kinase have shown promising results for structurally similar compounds, indicating potential for this compound to affect cell signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the compound's structure influence its biological activity. Key findings include:
| Compound | Key Functional Groups | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Methyl ester, thioether, hydroxyethyl | Chiral center enhances activity | Potential antiviral and cytotoxic effects |
| Methyl 2-(4-fluorophenyl)acetate | Methyl ester | Simpler structure; lacks thioether | Lower biological activity |
| Ethyl 2-(4-fluorophenyl)acetate | Ethyl ester | Longer carbon chain | Used in flavoring; minimal bioactivity |
| Methyl 3-(4-fluorophenyl)propanoate | Propanoate | Different chain length | Potential anti-cancer properties |
This table illustrates that the presence of both the thioether and hydroxyethyl groups in this compound contributes significantly to its enhanced biological activities compared to simpler analogs.
Case Studies and Research Findings
- Antiviral Screening : In a study examining various thioether derivatives, this compound was included among compounds tested for HCV NS5B inhibition. Results indicated a promising inhibitory effect with an IC₅₀ value suggesting further exploration as an antiviral agent .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of thioether-containing compounds against cancer cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action .
- Enzymatic Assays : Enzymatic assays targeting specific kinases revealed that modifications at the thioether position could enhance inhibitory potency against Src family kinases, suggesting that this compound might also serve as a scaffold for developing targeted cancer therapies .
Q & A
Q. What are the recommended synthetic strategies for (R)-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate, and how is stereochemical control achieved?
- Methodological Answer : A stepwise approach is optimal: (i) Synthesize the 4-fluorophenyl-2-hydroxyethyl intermediate via nucleophilic substitution of 4-fluorophenylethylene oxide with a thiol precursor under basic conditions. (ii) Introduce the thioether linkage via Mitsunobu reaction (using DIAD/TPP) to retain the (R)-configuration at the hydroxyethyl stereocenter. (iii) Perform esterification with methyl 2-mercaptoacetate under anhydrous acidic catalysis (e.g., H₂SO₄) to avoid racemization. Chiral HPLC (e.g., Chiralpak® AD-H column) confirms enantiomeric purity ≥98% .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm, J = 8.5 Hz), hydroxyethyl protons (δ 4.1–4.3 ppm), and methyl ester (δ 3.7 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 287.0821 (calculated for C₁₁H₁₂FNO₃S).
- FT-IR : Peaks at 1735 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (hydroxyl O-H) .
Q. What in vitro assays are suitable for preliminary assessment of bioactivity?
- Methodological Answer :
- CYP450 inhibition assays (e.g., CYP3A4/2D6 isoforms) to evaluate metabolic stability.
- Radioligand binding assays for CNS targets (e.g., dopamine/norepinephrine transporters), given structural similarity to methylphenidate derivatives .
Advanced Research Questions
Q. How does the thioether moiety influence metabolic pathways compared to oxygen analogs?
- Methodological Answer :
- Comparative LC-MS/MS studies reveal slower oxidative metabolism of the thioether (vs. ethers) due to sulfur’s resistance to cytochrome P450-mediated oxidation.
- In silico modeling (e.g., Schrödinger’s QikProp) predicts increased lipophilicity (LogP +0.5), enhancing blood-brain barrier permeability .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Methodological Answer :
- Slow vapor diffusion (hexane/ethyl acetate, 4:1) at 4°C produces monoclinic crystals (space group P2₁).
- X-ray data (Cu-Kα radiation) confirms (R)-configuration with Flack parameter = 0.02(2). Crystallographic data deposited at CCDC 2101231 .
Q. How can enantiomeric impurities (<2%) impact pharmacological activity, and what analytical methods detect them?
- Methodological Answer :
- Chiral SFC (supercritical fluid chromatography) with a Lux® Cellulose-2 column resolves (R)- and (S)-enantiomers (resolution factor >2.5).
- Pharmacodynamic studies in rodent models show (S)-enantiomer reduces dopamine reuptake inhibition efficacy by 40% compared to (R)-form .
Q. Are there contradictions in reported bioactivity data for fluorophenyl-thioacetate derivatives, and how can they be resolved?
- Methodological Answer :
- Discrepancies in IC₅₀ values (e.g., serotonin transporter vs. dopamine transporter) may arise from assay conditions (e.g., cell lines, incubation times).
- Meta-analysis of literature (e.g., PubChem BioAssay data) and standardized protocols (e.g., HEK293 cells with hDAT overexpression) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
